Magnesium gluceptate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium gluceptate is a magnesium salt of gluconic acid. It is commonly used as a mineral supplement to treat or prevent low levels of magnesium in the body. Magnesium is an essential mineral that plays a crucial role in various physiological functions, including muscle and nerve function, blood glucose control, and blood pressure regulation . This compound is known for its high bioavailability, making it an effective supplement for increasing magnesium levels in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium gluceptate can be synthesized by reacting gluconic acid with magnesium oxide. The reaction involves dissolving gluconic acid in distilled water and then adding magnesium oxide under continuous stirring. The mixture is heated and stirred for several hours to ensure complete reaction. The resulting solution is then filtered, and the filtrate is concentrated to obtain this compound .

Industrial Production Methods

The industrial production of this compound typically involves the use of gluconate-delta-lactone as the initial raw material. The gluconate-delta-lactone is dissolved in distilled water, and magnesium oxide is added under agitation. The mixture is heated and stirred for several hours, followed by decolorization and filtration. The filtrate is then concentrated, and the product is recrystallized to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Magnesium gluceptate undergoes various chemical reactions, including:

Oxidation: Magnesium can react with oxygen to form magnesium oxide.

Reduction: Magnesium can reduce other compounds by donating electrons.

Substitution: Magnesium can participate in substitution reactions where it replaces other cations in compounds.

Common Reagents and Conditions

Oxidation: Magnesium reacts with oxygen at room temperature to form a passivating layer of magnesium oxide.

Reduction: Magnesium can reduce acids, forming magnesium ions and hydrogen gas.

Substitution: Magnesium can react with halogens to form magnesium halides.

Major Products Formed

Oxidation: Magnesium oxide (MgO)

Reduction: Magnesium ions (Mg²⁺) and hydrogen gas (H₂)

Substitution: Magnesium halides (e.g., magnesium chloride, MgCl₂)

Scientific Research Applications

Magnesium gluceptate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions in analytical chemistry.

Biology: Studied for its role in cellular processes and enzyme functions.

Industry: Utilized in the production of magnesium-based materials and as a stabilizer in certain industrial processes

Mechanism of Action

Magnesium gluceptate exerts its effects by increasing the levels of magnesium in the body. Magnesium acts as a cofactor for over 300 enzyme systems that regulate various biochemical reactions, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation. It also plays a role in maintaining the structural integrity of nucleic acids and cell membranes . This compound is well-absorbed in the gastrointestinal tract, making it an effective supplement for increasing magnesium levels .

Comparison with Similar Compounds

Magnesium gluceptate is compared with other magnesium compounds such as:

Magnesium citrate: Known for its high bioavailability and use as a laxative.

Magnesium oxide: Commonly used but has lower bioavailability compared to this compound.

Magnesium glycinate: Well-tolerated and causes minimal side effects, often used for its calming effects.

Magnesium sulfate: Used in medical settings for its muscle relaxant properties

This compound is unique due to its high bioavailability and minimal gastrointestinal side effects, making it a preferred choice for magnesium supplementation .

Biological Activity

Magnesium gluceptate is a magnesium salt derived from gluceptate, which plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Magnesium

Magnesium is the fourth most abundant cation in the human body and is crucial for over 300 enzymatic reactions. It is involved in muscle contraction, nerve function, energy production, and the maintenance of normal physiological functions. Magnesium's bioavailability and physiological effects can vary based on its formulation, with this compound being one of the forms utilized for supplementation .

This compound acts primarily by:

- Regulating Ion Concentrations : It competes with calcium for binding sites on cell membranes, thereby influencing calcium homeostasis and cellular excitability.

- Enzymatic Cofactor : It serves as a cofactor for numerous enzymes involved in metabolic pathways, including those responsible for protein synthesis and energy metabolism .

- Neurotransmitter Release : Magnesium influences neurotransmitter release and muscle contraction, contributing to its therapeutic effects in conditions like muscle cramps .

1. Muscle Function and Cramps

A notable area of research has focused on this compound's efficacy in treating muscle cramps. A case study highlighted that intravenous magnesium supplementation effectively alleviated severe muscle cramps, with oral forms like this compound showing similar benefits for patients unresponsive to conventional pain management .

2. Metabolic Health

Research indicates that magnesium supplementation can improve glycemic control in individuals with prediabetes. A double-blind placebo-controlled trial demonstrated that magnesium supplementation significantly reduced fasting glucose levels and improved insulin sensitivity among participants with hypomagnesaemia . These findings suggest that this compound may play a role in managing metabolic disorders.

3. Cardiovascular Health

Magnesium is essential for cardiovascular function, influencing blood pressure regulation and cardiac rhythm. Studies have shown that adequate magnesium levels can reduce the risk of hypertension and cardiovascular diseases. This compound, due to its bioavailability, may be particularly effective in achieving these health benefits .

Table 1: Summary of Clinical Studies Involving this compound

| Study Type | Key Findings | Population |

|---|---|---|

| Case Study (Muscle Cramps) | IV magnesium alleviated cramps; oral forms effective | Patients with muscle cramps |

| Randomized Trial (Metabolic) | Reduced fasting glucose; improved insulin sensitivity | Adults with prediabetes |

| Review (Cardiovascular) | Adequate magnesium linked to lower hypertension risk | General population |

Bioavailability

The bioavailability of this compound is comparable to other organic magnesium salts. Research indicates that its absorption profile may be enhanced compared to inorganic salts like magnesium oxide. The mechanism of absorption involves both passive diffusion and active transport processes within the gastrointestinal tract .

Safety and Side Effects

While generally considered safe when used appropriately, excessive intake of magnesium supplements can lead to adverse effects such as diarrhea, nausea, and abdominal cramping. Severe overdose can result in more serious complications like respiratory depression or cardiac arrest . Therefore, monitoring and appropriate dosing are crucial.

Properties

CAS No. |

74347-32-3 |

|---|---|

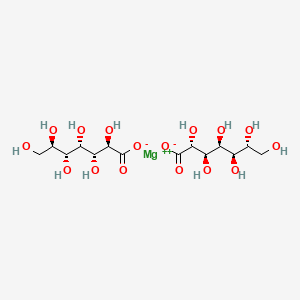

Molecular Formula |

C14H26MgO16 |

Molecular Weight |

474.65 g/mol |

IUPAC Name |

magnesium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |

InChI |

InChI=1S/2C7H14O8.Mg/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |

InChI Key |

MMSNUIOBUPTENW-XBQZYUPDSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Mg+2] |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Mg+2] |

Related CAS |

87-74-1 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.